

Spectroscopic comparison of N-phenylhydrazine-1,2-dicarboxamide with its precursors

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Compound of Interest

Compound Name: *N*-phenylhydrazine-1,2-dicarboxamide

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A Spectroscopic Guide to N-phenylhydrazine-1,2-dicarboxamide and Its Precursors

In the landscape of pharmaceutical research and drug development, a thorough understanding of the structural and spectroscopic properties of novel compounds and their synthetic precursors is paramount. This guide provides a detailed spectroscopic comparison of **N-phenylhydrazine-1,2-dicarboxamide** with its primary precursors, phenylhydrazine and semicarbazide. Due to the limited availability of published experimental data for **N-phenylhydrazine-1,2-dicarboxamide**, this guide utilizes data for its close structural analogue, N¹-phenylhydrazine-1,2-bis(carbothioamide), for comparative purposes. This allows for a foundational understanding of the expected spectroscopic shifts and characteristics upon the formation of the final product.

The synthesis of **N-phenylhydrazine-1,2-dicarboxamide** would theoretically proceed via the reaction of phenylhydrazine with a source of the dicarboxamide moiety. The spectroscopic journey from the simple aromatic hydrazine and the urea-derived semicarbazide to the more complex dicarboxamide product involves significant changes in the electronic and vibrational environments of the constituent functional groups. These transformations are readily observable through techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for phenylhydrazine, semicarbazide, and N¹-phenylhydrazine-1,2-bis(carbothioamide). This comparative data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product.

**Table 1: FTIR Spectroscopic Data (cm⁻¹) **

Functional Group	Phenylhydrazine	Semicarbazide	N ¹ -phenylhydrazine-1,2-bis(carbothioamide)
N-H Stretch (Amine/Amide)	3332 (broad)[1]	3440, 3350	3320 (terminal NH ₂)
C-H Stretch (Aromatic)	3050-3020	-	~3050
C=O Stretch (Amide)	-	~1680	-
C=S Stretch (Thioamide)	-	-	1283
C-N Stretch	1250-1350	1430	1360-1420
N-N Stretch	~1100	~1100	Not specified
Aromatic C=C Stretch	1605, 1498	-	Not specified

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

Proton	Phenylhydrazine (in CDCl ₃)[2]	Semicarbazide Hydrochloride (in D ₂ O)	N ¹ - phenylhydrazine- 1,2- bis(carbothioamide) (in DMSO-d ₆)[3]
Aromatic C-H	6.7-7.2 (m, 5H)	-	Not specified
N-H (Phenylamino)	5.4 (br s, 1H)	-	9.66, 9.60, 9.36 (broad signals)
N-H (Hydrazino)	3.6 (br s, 2H)	-	Not specified
N-H ₂ (Amide)	-	Not specified	Not specified

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon	Phenylhydrazine (in CDCl ₃)[4]	Semicarbazide Hydrochloride (in DMSO-d ₆)	N ¹ - phenylhydrazine- 1,2- bis(carbothioamide)
Aromatic C (Substituted)	~148	-	Not specified
Aromatic C-H	113-129	-	Not specified
C=O (Amide)	-	~160	-
C=S (Thioamide)	-	-	Not specified

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragmentation Peaks
Phenylhydrazine	108[5][6]	107, 93, 77, 65, 51
Semicarbazide	75[7]	59, 44, 32
N ¹ -phenylhydrazine-1,2-bis(carbothioamide)	Not specified	Not specified

Experimental Protocols

Synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide)

This protocol is adapted from the synthesis of the thio-analogue and serves as a representative procedure.[3]

Materials:

- Thiosemicarbazide
- Phenylisothiocyanate
- Ethanol

Procedure:

- Dissolve thiosemicarbazide (10 mmol) in hot ethanol (30 mL).
- Slowly add phenylisothiocyanate (10 mmol) to the solution.
- Reflux the mixture at 100°C for two hours.
- A white powder will form. Cool the mixture and filter the solid product.
- Wash the product with 50% cold ethanol and dry it in a desiccator.
- Recrystallize the compound from ethanol to obtain the purified product.

Spectroscopic Characterization

FTIR Spectroscopy:

- Acquire the FTIR spectra of the precursors and the final product using the KBr pellet method or as a thin film.
- Record the spectra in the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands for the key functional groups as listed in Table 1.

NMR Spectroscopy:

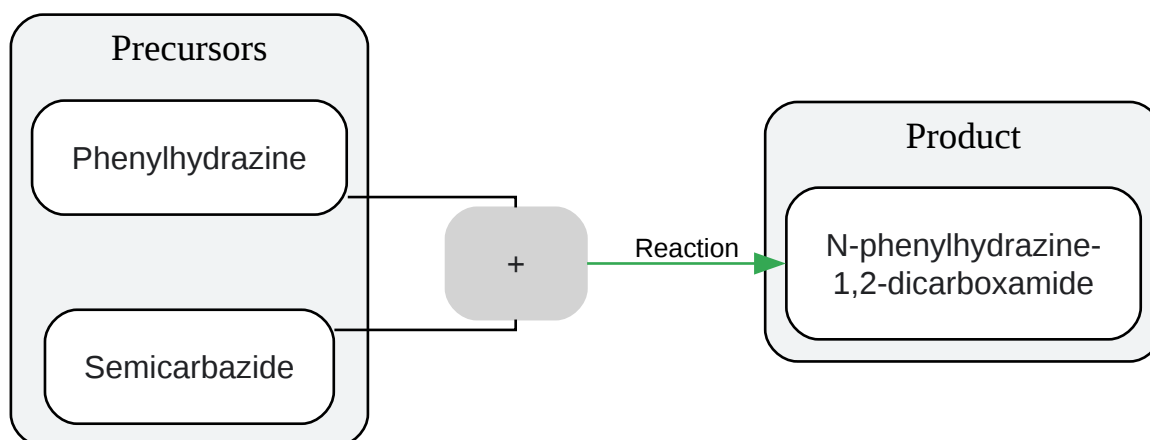
- Dissolve the samples in a suitable deuterated solvent (e.g., CDCl_3 for phenylhydrazine, D_2O for semicarbazide hydrochloride, and DMSO-d_6 for the final product).
- Record the ^1H and ^{13}C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C).
- Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecules.

Mass Spectrometry:

- Obtain the mass spectra of the compounds using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
- Determine the molecular ion peak to confirm the molecular weight of the compounds.
- Analyze the fragmentation pattern to gain further structural information.

Synthetic Pathway Visualization

The following diagram illustrates the proposed synthetic pathway for **N-phenylhydrazine-1,2-dicarboxamide** from its precursors.



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Caption: Synthetic route from precursors to the final product.

This guide provides a foundational spectroscopic comparison for researchers and professionals in drug development. The provided data and protocols offer a framework for the synthesis and characterization of **N-phenylhydrazine-1,2-dicarboxamide** and related compounds, highlighting the key spectroscopic changes that occur during the chemical transformation. Further experimental investigation is necessary to fully elucidate the spectroscopic properties of the target dicarboxamide.

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